molecular formula C12H16N6O2S3 B2570026 N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide CAS No. 392318-78-4

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B2570026
CAS No.: 392318-78-4
M. Wt: 372.48
InChI Key: JKWZONGDCJTSBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide features a bis-thiadiazole scaffold interconnected via a thioether (-S-) linkage. Key structural attributes include:

  • Core structure: Dual 1,3,4-thiadiazole rings.
  • Substituents: A 5-methyl group on one thiadiazole. A pivalamide (2,2-dimethylpropanamide) group on the adjacent thiadiazole. A thioacetamide bridge with a ketone oxygen.

Properties

IUPAC Name

2,2-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2S3/c1-6-15-16-9(22-6)13-7(19)5-21-11-18-17-10(23-11)14-8(20)12(2,3)4/h5H2,1-4H3,(H,13,16,19)(H,14,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWZONGDCJTSBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities. This article explores the biological activity of the compound , focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives are known for their extensive biological activities. They have been reported to exhibit:

  • Antimicrobial Activity : Effective against various bacterial and fungal strains.
  • Anticancer Properties : Demonstrated cytotoxic effects against different cancer cell lines.
  • Anti-inflammatory Effects : Shown to reduce inflammation in various models.

The structural features of these compounds contribute significantly to their biological activities. The presence of the thiadiazole ring enhances interactions with biological targets.

Antimicrobial Activity

Research has indicated that derivatives containing the 1,3,4-thiadiazole moiety possess significant antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds with similar structures have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
CompoundMIC (μg/mL)Target Organism
132.6E. coli
247.5S. aureus

Anticancer Activity

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied. The compound in focus has shown promising results in inhibiting cancer cell proliferation:

  • Cell Lines Tested : HepG2 (liver cancer) and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values of 4.37 μM for HepG2 and 8.03 μM for A549 cells .

Mechanisms of action include inhibition of DNA synthesis and targeting key kinases involved in tumorigenesis .

Anti-inflammatory Properties

The anti-inflammatory effects of thiadiazole derivatives have also been explored. These compounds can modulate inflammatory pathways effectively:

  • Cytokine Inhibition : Some studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives:

  • Study on Antimicrobial Activity : A study published in Frontiers in Chemistry demonstrated that specific thiadiazole derivatives exhibited significant antibacterial effects against multiple strains .
  • Cytotoxicity Evaluation : Research published in PMC evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines and found substantial activity correlating with structural modifications .

Scientific Research Applications

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold has been extensively studied for its antimicrobial properties. Derivatives of this scaffold have shown promising activity against a range of pathogens.

Antibacterial Properties

Research indicates that compounds with the 1,3,4-thiadiazole moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations. The structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole ring can enhance antibacterial efficacy .

Antifungal Activity

In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity against fungi like Candida albicans. The antifungal efficacy of these compounds is often comparable to or exceeds that of standard antifungal agents such as fluconazole .

Anticancer Potential

Compounds derived from the 1,3,4-thiadiazole framework have been investigated for their anticancer properties. Studies highlight that these derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells.

Case Studies

Several case studies have reported the synthesis and evaluation of new thiadiazole derivatives with enhanced anticancer activity. For example, a series of compounds were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations .

Antiviral Activity

Recent research has also indicated that certain 1,3,4-thiadiazole derivatives possess antiviral properties. These compounds have been shown to inhibit viral replication through mechanisms similar to those of existing antiviral drugs.

Viral Targets

Studies have focused on the effectiveness of these compounds against viruses such as herpes simplex virus and HIV. The results indicate that some derivatives can significantly reduce viral load in vitro .

Other Biological Activities

Beyond antimicrobial and anticancer applications, the 1,3,4-thiadiazole derivatives exhibit various other biological activities:

Anti-inflammatory Effects

Research has suggested potential anti-inflammatory properties for certain thiadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Analgesic and Anxiolytic Properties

Some studies have explored the analgesic and anxiolytic effects of these compounds in animal models, indicating their potential use in pain management and anxiety disorders .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against Gram-positive/negative bacteria; antifungal activity
AnticancerInduces apoptosis; inhibits DNA synthesis
AntiviralInhibits replication of viruses like HSV and HIV
Anti-inflammatoryReduces pro-inflammatory cytokines
Analgesic/AnxiolyticPotential effects in pain management and anxiety disorders

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) bridge between the two thiadiazole rings is susceptible to oxidation, yielding sulfoxides or sulfones under controlled conditions.

Reaction TypeConditionsReagents/CatalystsOutcomeReference
OxidationRoom temperature, acidic pHHydrogen peroxide (H₂O₂)Thioether → Sulfoxide/Sulfone
  • Mechanism : Electrophilic attack by H₂O₂ on the sulfur atom generates sulfoxide (R–SO–R') as the primary product. Excess oxidant or prolonged reaction times may further oxidize sulfoxides to sulfones (R–SO₂–R').

  • Applications : Oxidation modulates electronic properties, potentially altering biological activity or solubility.

Hydrolysis Reactions

The amide bonds (pivalamide and acetamide groups) undergo hydrolysis under acidic or basic conditions.

Reaction TypeConditionsReagents/CatalystsOutcomeReference
Acidic Hydrolysis6M HCl, refluxHCl, heatPivalamide → Pivalic acid + Amine
Basic Hydrolysis2M NaOH, 80°CNaOH, heatAmide cleavage to carboxylate
  • Mechanism : Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly deprotonate the amide nitrogen, leading to bond cleavage.

  • Implications : Hydrolysis is critical for prodrug activation or metabolite formation in pharmacological contexts.

Substitution Reactions

The electron-deficient thiadiazole rings participate in nucleophilic substitution reactions, particularly at activated positions.

Reaction TypeConditionsReagents/CatalystsOutcomeReference
Nucleophilic SubstitutionPolar aprotic solvent (DMF, DMSO)Primary amines or thiolsReplacement of leaving groups (e.g., halides)
  • Mechanism : The thiadiazole’s nitrogen atoms withdraw electron density, rendering adjacent carbon atoms electrophilic. Nucleophiles like amines or thiols displace leaving groups (e.g., chloride) to form new C–N or C–S bonds.

  • Example : Reaction with 5-methyl-1,3,4-thiadiazol-2-amine could yield dimeric thiadiazole derivatives .

Reduction Reactions

While amides are typically resistant to reduction, specialized reagents may reduce specific functional groups.

Reaction TypeConditionsReagents/CatalystsOutcomeReference
Amide ReductionAnhydrous THF, 0°CLithium aluminum hydride (LiAlH₄)Amide → Amine (requires harsh conditions)
  • Mechanism : LiAlH₄ acts as a strong reducing agent, converting the amide carbonyl to a methylene group (–CH₂–) via a tetrahedral intermediate.

  • Note : Sodium borohydride (NaBH₄), cited in Source, is ineffective for amide reduction under standard conditions, suggesting potential typographical errors in the original source.

Complexation with Metal Ions

The sulfur and nitrogen atoms in the thiadiazole rings can coordinate transition metals, forming chelates.

Reaction TypeConditionsReagents/CatalystsOutcomeReference
Metal ChelationAqueous ethanol, pH 7–8Cu²⁺, Fe³⁺, Zn²⁺Formation of colored complexes
  • Applications : Metal complexes may enhance antimicrobial or catalytic properties.

Photochemical Reactions

The thiadiazole rings exhibit π→π* transitions, enabling potential photoreactivity.

Reaction TypeConditionsReagents/CatalystsOutcomeReference
UV Irradiationλ = 254–365 nm, inert atmosphereNoneRing-opening or dimerization

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Variations in 1,3,4-Thiadiazole Derivatives

Similar compounds often retain the 1,3,4-thiadiazole core but vary in substituents, linkage types, and appended pharmacophores. Below is a comparative analysis:

Table 1: Key Structural Features and Physicochemical Properties
Compound Name/ID Substituents/Modifications Yield (%) Melting Point (°C) Biological Activity (IC50) Reference
Target Compound 5-methyl, pivalamide, thioether bridge N/A N/A N/A* N/A
5e (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide) 4-chlorobenzyl, phenoxyacetamide 74 132–134 Not reported
5j (N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide) 4-chlorobenzyl, isopropyl-methylphenoxy 82 138–140 Not reported
4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) Ethyl, p-tolylamino, thioacetamide bridge N/A N/A MCF-7: 0.084 ± 0.020 mmol L⁻¹; A549: 0.034 ± 0.008 mmol L⁻¹
BPTES (Glutaminase-1 inhibitor) Bis-thiadiazole, phenylacetamide, ethylthio N/A N/A Glutaminase inhibition (IC50 ~0.3 µM)
AL56 (Benzenesulfonamide derivative) 5-methyl, sulfonamide, trioxotetrahydro-pyrimidinylidene N/A N/A Anticancer (Akt inhibition: 92.36%)

Anticancer Activity

  • Compound 4y : Exhibits potent cytotoxicity against MCF-7 and A549 cells, with IC50 values significantly lower than cisplatin. Its dual thiadiazole-thioacetamide structure facilitates aromatase inhibition (IC50: 0.062 ± 0.004 mmol L⁻¹), suggesting a multi-target mechanism .
  • Compounds 3 and 8 (): Induce apoptosis via Akt inhibition (>86% activity) through π-π interactions and H-bonding. The target compound’s pivalamide group may enhance binding to hydrophobic kinase pockets .

Enzyme Inhibition

  • BPTES : A bis-thiadiazole derivative inhibits glutaminase-1, demonstrating the scaffold’s versatility in targeting metabolic enzymes .
  • AL56 : Combines sulfonamide and thiadiazole moieties for Akt inhibition, highlighting the role of electronegative substituents in enzyme interaction .

Key Differentiators of the Target Compound

  • Pivalamide Group : Unlike analogs with benzyl or ethyl substituents, the bulky tert-butyl group in pivalamide may enhance:
    • Lipophilicity : Improved membrane permeability.
    • Metabolic Stability : Resistance to enzymatic degradation.
  • Dual Thiadiazole Cores: Compared to mono-thiadiazole derivatives (e.g., ), the bis-heterocyclic structure could enable synergistic interactions with multiple biological targets.

Q & A

Q. Optimization Parameters

ParameterOptimal ConditionsEvidence Source
SolventDry acetone for thioether formation
TemperatureReflux (70–80°C) for cyclization
CatalystTriethylamine for iodine-mediated steps
Reaction Time3–24 hours (step-dependent)

How should researchers characterize the compound’s purity and structural integrity?

Q. Basic Characterization

Melting Point : Determined via open capillary method to assess purity (e.g., 503–504 K for intermediates) .

Spectroscopy :

  • IR : Confirm carbonyl (1650–1700 cm⁻¹) and thiadiazole ring vibrations (600–700 cm⁻¹) .
  • NMR : Key signals include:
  • δ 1.2 ppm (pivalamide tert-butyl group) .
  • δ 7.2–8.0 ppm (aromatic protons in substituted thiadiazoles) .

Mass Spectrometry : Molecular ion peaks matching theoretical m/z (e.g., m/z = 384 [M+H]⁺ for intermediates) .

Q. Advanced Techniques

  • X-ray Crystallography : Resolve ambiguous connectivity (e.g., thioether vs. sulfoxide) using co-crystal data .
  • HPLC-PDA : Quantify impurities with C18 columns and acetonitrile/water gradients .

What mechanistic insights exist for cyclization steps in thiadiazole-based syntheses?

Q. Key Reaction Pathways

  • Intermediate Trapping : X-ray studies confirm cyclization proceeds via nucleophilic attack by the thiadiazole NH group on an electrophilic carbon, followed by sulfur elimination .
  • Acid-Mediated Dehydration : Concentrated H₂SO₄ promotes dehydration in cyclization steps (e.g., forming 7H-1,3,4-thiadiazolo[3,2-a][1,3,5]triazine derivatives) .

Q. Contradictions and Resolutions

ObservationProposed ResolutionEvidence
Low yields with P₂S₅Use H₂SO₄ for controlled dehydration
Co-crystal formation (4.1/4.1a)Adjust stoichiometry to 1:1.2

How can researchers evaluate the compound’s biological activity, and what assays are recommended?

Q. Basic Screening

  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Apoptosis Induction : Flow cytometry for Annexin V/PI staining .

Q. Advanced Mechanistic Studies

  • Molecular Docking : Target enzymes like COX-2 or tubulin using AutoDock Vina .
  • Cell Cycle Analysis : Flow cytometry to assess G1/S or G2/M arrest .

Q. Key Parameters

AssayProtocolEvidence
MTT48-hour exposure, IC₅₀ via nonlinear regression
Annexin V/PIDual staining with 488 nm excitation

How can structural modifications enhance the compound’s bioactivity?

Q. Substituent Effects

  • Electron-Withdrawing Groups : Nitro or chloro substituents on aryl rings improve cytotoxicity .
  • Thioether vs. Sulfone : Thioether linkages enhance membrane permeability vs. sulfones .

Q. Optimization Strategies

ModificationImpact on ActivityEvidence
5-MethylthiadiazoleIncreased apoptosis in HeLa cells
PivalamideEnhances metabolic stability

How should researchers resolve contradictions in spectral data (e.g., NMR/IR)?

Q. Common Issues

  • Overlapping NMR Peaks : Use 2D NMR (COSY, HSQC) to assign signals .
  • Ambiguous IR Bands : Compare with computed spectra (DFT/B3LYP) .

Q. Case Study

DiscrepancyResolution MethodEvidence
Unassigned δ 7.5–8.0 ppm in ¹H NMRHSQC to correlate with ¹³C signals
Broad NH stretches in IRDeuterated solvent exchange

What computational tools are suitable for studying this compound’s interactions?

Q. Recommended Workflow

Docking : AutoDock Vina or Schrödinger Suite for target binding .

MD Simulations : GROMACS for stability analysis (50–100 ns trajectories).

DFT Calculations : Gaussian 16 for electronic properties (e.g., HOMO-LUMO gaps) .

Q. Validation Metrics

ParameterThresholdEvidence
Docking Score≤ −6.0 kcal/mol for COX-2
RMSD (MD)< 2.0 Å over 50 ns

How do solvent choices impact synthesis efficiency and yield?

Q. Key Findings

  • Polar Aprotic Solvents : DMF enhances cyclization but may require rigorous drying .
  • Protic Solvents : Ethanol or acetic acid for crystallization (e.g., 97.4% yield in HAc) .

Q. Comparative Data

SolventReaction StepYield (%)Evidence
Dry AcetoneThioether formation85–90
H₂SO₄Cyclization97.4
DMFIodine-mediated steps70–75

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.